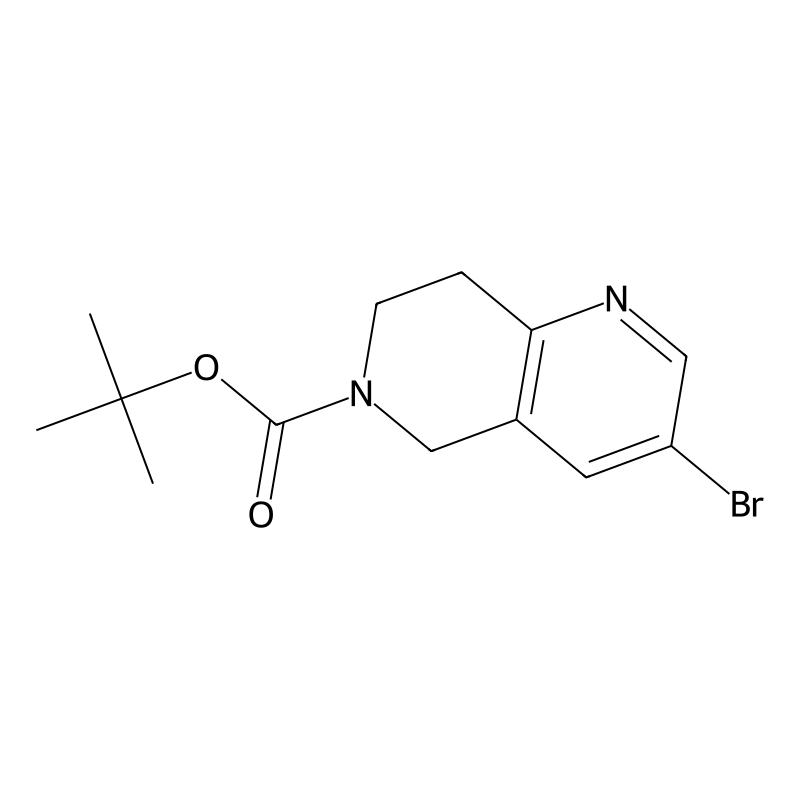

tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has the molecular formula C₁₃H₁₈BrN₂O₂ and a molecular weight of approximately 304.2 g/mol. This compound features a naphthyridine core, which is known for its diverse biological activities and utility in drug development. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations .

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of more complex molecules.

- Carboxylate Formation: The carboxylate group can undergo esterification or hydrolysis reactions depending on the conditions.

- Cyclization Reactions: The structure allows for potential cyclization to form more complex ring systems under specific conditions.

Synthesis of tert-butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can be achieved through several methods:

- Bromination of Precursor Compounds: Starting from 7,8-dihydro-1,6-naphthyridine derivatives, bromination can be performed using bromine or brominating agents.

- Carboxylation Reactions: The introduction of the carboxylate group can be carried out via carboxylation techniques involving carbon dioxide and suitable reagents.

- Esterification: The tert-butyl ester can be formed through reaction with tert-butyl alcohol in the presence of acid catalysts.

Studies examining the interactions of this compound with biological macromolecules (e.g., proteins and nucleic acids) are essential for understanding its biological activity. Preliminary interaction studies could focus on:

- Binding Affinity: Investigating how well the compound binds to specific biological targets.

- Mechanism of Action: Elucidating how the compound exerts its effects at a molecular level.

Several compounds share structural similarities with tert-butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate. Here are some notable examples:

Uniqueness

The unique combination of the bromine atom and the naphthyridine framework gives tert-butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate distinctive reactivity patterns and potential biological activities that may not be present in other similar compounds.

Molecular Structure and Composition

tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate represents a complex heterocyclic compound with the molecular formula C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.19 g/mol [1]. The compound is assigned the Chemical Abstracts Service registry number 1184950-48-8 and bears the MDL number MFCD14581749 [1] [2]. The structural framework consists of a partially saturated 1,6-naphthyridine core system that has undergone dihydrogenation at the 7,8-positions, creating a tetrahydropyridine ring fused to a pyridine ring [1] [2].

The molecular architecture incorporates a bromine substituent at the 3-position of the naphthyridine ring system, which significantly influences the electronic properties of the aromatic framework [1]. The nitrogen atom at the 6-position carries a tert-butoxycarbonyl protecting group, which serves dual functions as both a synthetic intermediate and a conformational directing element [1] [2]. The SMILES notation for this compound is recorded as CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(Br)C=N2, providing a precise structural representation of the atomic connectivity [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₇BrN₂O₂ | [1] |

| Molecular Weight | 313.19 g/mol | [1] |

| CAS Registry Number | 1184950-48-8 | [1] |

| MDL Number | MFCD14581749 | [1] |

| Exact Mass | 312.04700 g/mol | [4] |

The compound exhibits a bicyclic heterocyclic structure where the 1,6-naphthyridine system provides a rigid planar framework with the 7,8-dihydro modification introducing conformational flexibility in the saturated ring portion [5]. The presence of two nitrogen atoms in the naphthyridine system creates a diazine arrangement that significantly affects the electronic distribution and chemical reactivity [5]. The tert-butyl carboxylate group introduces steric bulk that influences both the conformation and the accessibility of reactive sites within the molecule [1] [2].

Stereochemical Features

The stereochemical characteristics of tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate are primarily determined by the partial saturation of the naphthyridine ring system and the presence of the bulky tert-butyl carboxylate substituent [5]. The 7,8-dihydro modification creates a six-membered saturated ring that can adopt various conformational states, with the chair conformation being the most energetically favorable [6].

The compound lacks defined chiral centers in its basic structure, but the conformational preferences are influenced by the electronic and steric effects of the substituents [7] [8]. The naphthyridine ring system maintains near-planarity, as observed in similar heterocyclic compounds where the dihedral angle between the pyridyl rings typically ranges from 5.4 to 0.85 degrees [5] [6]. The tert-butyl group adopts a preferred conformation that minimizes steric interactions with the naphthyridine framework, resulting in restricted rotation around the carbamate bond [7] [9].

Conformational analysis reveals that the 7,8-dihydro portion of the molecule exhibits significant flexibility compared to the aromatic portion [8] [10]. The envelope conformation is commonly observed for similar dihydronaphthyridine systems, where one carbon atom of the saturated ring deviates from the plane defined by the remaining atoms [6]. The bromine substituent at the 3-position adopts a coplanar arrangement with the aromatic ring, maintaining optimal orbital overlap for electronic delocalization [5].

The presence of the carboxylate protecting group introduces conformational constraints that affect the overall molecular geometry [9]. Computational studies on similar naphthyridine derivatives indicate that the tert-butyl group preferentially adopts a staggered conformation to minimize steric repulsion with the heterocyclic framework [8] [10]. The restricted rotation around the nitrogen-carbonyl bond results in distinct conformational isomers that can be distinguished by spectroscopic methods [7] [9].

Physical Properties

Melting Point and Solubility

The melting point data for tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is not definitively established in the current literature, with most commercial sources reporting "no data available" for this specific parameter [1] [11]. Similar naphthyridine derivatives with comparable substitution patterns typically exhibit melting points in the range of 120-186°C, as observed for related compounds such as 5-amino-1,4-dihydro-4-methyl-2,4-diphenyl-7-(pyrrolidin-1-yl)-1,6-naphthyridine-8-carbonitrile which melts at 184-186°C [12].

The compound demonstrates limited aqueous solubility due to its lipophilic character, as indicated by the calculated logarithm of the partition coefficient (LogP) value of 3.07520 [4]. This value suggests moderate to high lipophilicity, which is consistent with the presence of the tert-butyl group and the brominated aromatic system [13] [3]. The topological polar surface area is calculated to be 42.43 Ų, indicating limited hydrogen bonding capability and reduced water solubility [13] [3].

Storage recommendations specify maintenance under sealed conditions in dry environments at temperatures between 2-8°C, suggesting moderate thermal stability but potential sensitivity to moisture [1] [3]. The compound exhibits improved solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, which is typical for tert-butyl carbamate-protected compounds [11] [13].

Stability Under Various Conditions

The stability profile of tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is influenced by several structural factors, including the presence of the electron-withdrawing bromine substituent and the acid-labile tert-butyl carbamate protecting group [1] [11]. The compound requires storage under controlled conditions with protection from moisture and elevated temperatures to maintain structural integrity [1] [3].

The tert-butyl carbamate functionality is known to be sensitive to acidic conditions, undergoing hydrolysis to yield the corresponding amine and carbon dioxide [7]. Under strongly acidic conditions (pH < 2), the protecting group can be cleaved, leading to deprotection of the nitrogen center [9]. The compound demonstrates reasonable stability under basic conditions, though prolonged exposure to strong bases may result in competitive reactions at the carbonyl center [11].

Thermal stability studies on related naphthyridine compounds indicate that the bicyclic heterocyclic framework provides considerable thermal stability, with decomposition typically occurring above 200°C [12] [14]. The presence of the bromine substituent may slightly reduce thermal stability due to the potential for debromination reactions at elevated temperatures [15]. Photostability is generally good for naphthyridine derivatives, though prolonged exposure to ultraviolet radiation may induce photochemical reactions [16].

The compound exhibits stability under inert atmospheric conditions, with recommended storage under nitrogen or argon to prevent oxidative degradation [1] [3]. Hydrolytic stability is moderate, with the compound showing acceptable stability in neutral aqueous media but increased susceptibility to hydrolysis under extreme pH conditions [11].

Spectral Characteristics

The spectral characteristics of tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate provide detailed structural information through various analytical techniques [16]. Nuclear magnetic resonance spectroscopy reveals characteristic patterns consistent with the naphthyridine framework and the substitution pattern [16] [12].

In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the naphthyridine system typically appear in the downfield region between 7.0-8.5 parts per million [16] [17]. The 7,8-dihydro portion generates characteristic aliphatic signals in the 2.5-4.0 parts per million range, corresponding to the methylene protons adjacent to the nitrogen centers [12] [17]. The tert-butyl group produces a distinctive singlet around 1.4-1.5 parts per million, integrating for nine protons [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carbamate group appearing around 155-160 parts per million [16] [12]. The aromatic carbons of the naphthyridine system resonate in the 120-150 parts per million range, with the brominated carbon showing characteristic downfield shifting due to the electron-withdrawing effect of the halogen [16]. The quaternary carbon of the tert-butyl group typically appears around 28-30 parts per million [12].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [12]. The carbonyl stretch of the carbamate group typically appears around 1700-1750 wavenumbers⁻¹, while the aromatic carbon-carbon stretching vibrations are observed in the 1450-1600 wavenumbers⁻¹ region [12]. The carbon-nitrogen stretching vibrations of the naphthyridine system contribute to absorptions in the 1200-1400 wavenumbers⁻¹ range [16].

Mass spectrometry provides molecular ion confirmation and fragmentation patterns characteristic of naphthyridine derivatives [16]. The molecular ion peak appears at mass-to-charge ratio 313.19, with characteristic fragment ions resulting from loss of the tert-butyl group (mass-to-charge ratio 257) and subsequent fragmentation of the naphthyridine framework [16]. Common fragment ions include mass-to-charge ratios of 104, 103, 77, 76, and 50, which are typical for naphthyridine ring cleavage patterns [16].

Electronic Properties

Electron Distribution

The electron distribution in tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is significantly influenced by the heteroaromatic naphthyridine framework and the electron-withdrawing effects of the bromine substituent [18] [19]. The presence of two nitrogen atoms in the bicyclic system creates regions of electron deficiency that affect the overall electronic character of the molecule [20] [21].

The bromine atom at the 3-position acts as a strong electron-withdrawing group through both inductive and mesomeric effects, reducing electron density in the aromatic ring system [18] [19]. This electron withdrawal is particularly pronounced at the positions ortho and para to the bromine substituent, creating an asymmetric electron distribution across the naphthyridine framework [20]. The nitrogen atoms in the 1 and 6 positions contribute to the electron-deficient character of the ring system through their electronegativity and ability to participate in π-electron delocalization [21].

Computational studies on similar naphthyridine derivatives indicate that the highest occupied molecular orbital is primarily localized on the aromatic portion of the molecule, with significant contributions from the nitrogen lone pairs [19] [21]. The electron density distribution shows pronounced polarization, with the nitrogen centers bearing partial negative charges while the carbon atoms adjacent to the electron-withdrawing bromine exhibit reduced electron density [20] [19].

The tert-butyl carbamate group influences the electron distribution through its electron-donating characteristics, partially compensating for the electron-withdrawing effects of the bromine substituent [22]. The carbonyl oxygen of the carbamate group serves as an electron-rich center, contributing to the overall dipole moment of the molecule [19]. The calculated dipole moment values for similar compounds range from 2.8 to 6.4 Debye units, indicating significant molecular polarity [19].

Resonance Structures

The resonance characteristics of tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate are dominated by the delocalization of π-electrons within the naphthyridine framework [18] [17]. The bicyclic aromatic system allows for extensive conjugation that stabilizes the molecular structure through resonance delocalization [23] [17].

The primary resonance contributors involve the movement of π-electron density between the nitrogen atoms and the adjacent carbon centers [17]. The nitrogen atom at position 1 can participate in resonance through its lone pair, contributing to various canonical structures that delocalize negative charge throughout the aromatic system [18]. Similarly, the nitrogen at position 6, although substituted with the carbamate group, retains some ability to participate in resonance delocalization [23].

The presence of the bromine substituent introduces additional resonance possibilities through the interaction of bromine lone pairs with the aromatic π-system [18]. However, the electron-withdrawing nature of bromine limits the extent of positive charge delocalization toward this position [20]. The resonance structures involving bromine typically contribute less to the overall electronic structure compared to those involving nitrogen lone pairs [23].

The carbamate functional group exhibits its own set of resonance structures, with the carbonyl oxygen and the nitrogen atom participating in amide-type resonance [17]. This resonance imparts partial double-bond character to the carbon-nitrogen bond of the carbamate group, restricting rotation and influencing the conformational preferences of the molecule [7] [9]. The interaction between the carbamate resonance system and the naphthyridine π-system is limited due to the saturated nature of the connecting atoms [23].

Molecular Orbitals

The molecular orbital structure of tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate reflects the complex electronic interactions between the various functional groups present in the molecule [18] [14]. The highest occupied molecular orbital is primarily composed of π-orbitals from the naphthyridine system, with significant contributions from the nitrogen lone pairs [19] [21].

Computational analyses of similar naphthyridine derivatives indicate that the highest occupied molecular orbital exhibits substantial delocalization across the aromatic framework [19] [14]. The electron density in this orbital is concentrated on the nitrogen atoms and the carbon centers adjacent to them, reflecting the electron-rich character of these positions [21]. The presence of the bromine substituent creates a node in the highest occupied molecular orbital at the 3-position, reducing the orbital coefficient at this location [20] [19].

The lowest unoccupied molecular orbital typically shows significant antibonding character between the nitrogen atoms and their adjacent carbons [19] [21]. This orbital exhibits considerable electron affinity due to the electron-withdrawing effects of both nitrogen atoms and the bromine substituent [20]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals is influenced by the substitution pattern, with electron-withdrawing groups like bromine generally reducing this gap [18] [19].

The molecular orbitals associated with the carbamate group are generally lower in energy and exhibit less interaction with the naphthyridine π-system [23]. The carbonyl π-orbital of the carbamate group constitutes a separate electronic system that shows minimal overlap with the aromatic orbitals due to the intervening saturated atoms [21]. The tert-butyl group contributes primarily through its inductive effects, with its saturated nature preventing significant orbital overlap with the aromatic system [22].